molecular formula C12H20BrNO3 B15315090 Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B15315090
M. Wt: 306.20 g/mol
InChI Key: LZGZQEGIUQKLNZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound featuring a bicyclo[3.2.1]octane scaffold. The core structure incorporates two heteroatoms: an oxygen atom (2-oxa) and a nitrogen atom (6-aza). The nitrogen at position 6 is substituted with a tert-butyl carboxylate group, while position 1 bears a bromomethyl (-CH2Br) substituent.

Its reactivity is influenced by the strained bicyclic system and the electron-withdrawing carboxylate group, which may modulate the leaving-group ability of the bromomethyl moiety in substitution reactions.

Properties

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H20BrNO3/c1-11(2,3)17-10(15)14-8-12(7-13)6-9(14)4-5-16-12/h9H,4-8H2,1-3H3

InChI Key

LZGZQEGIUQKLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CCO2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable bicyclic precursor followed by esterification to introduce the tert-butyl group. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as a reactive site for further chemical modifications, while the bicyclic structure provides stability and rigidity. These properties enable the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate with structurally related compounds, emphasizing differences in substituents, heteroatom placement, and ring systems.

Compound Name CAS Number Molecular Formula Key Features Differences from Target Compound Reference
tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate 2241130-94-7 C13H19BrNO3 Bromomethyl at position 8; same bicyclo[3.2.1] core. Positional isomer: Bromomethyl group shifted to position 8, altering steric and electronic effects.
tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate EN300-341838 F3 C12H22N2O2 Amino group at position 3; no bromine. Substitution at position 3 with -NH2 (nucleophilic vs. electrophilic bromomethyl).
tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate MFCD12404982 C11H17NO4 Ketone (7-oxo) group; 6-oxa-2-aza configuration. Heteroatom positions reversed (6-oxa vs. 2-oxa); ketone introduces redox reactivity.
tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate 2954726-03-3 C11H19NO3 Bicyclo[5.1.0] core with cyclopropane ring. Different ring system ([5.1.0] vs. [3.2.1]); increased ring strain.
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 147804-30-6 C12H21NO3 Spiro[2.5]octane system; no bromine. Spiro architecture vs. fused bicyclic system; reduced electrophilic reactivity.
tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate 203662-55-9 C13H21NO3 Formyl (-CHO) group; spiro[3.4]octane. Spiro system; formyl group enables nucleophilic addition (vs. bromomethyl substitution).

Key Observations:

Positional Isomerism : The placement of substituents (e.g., bromomethyl at position 1 vs. 8) significantly impacts reactivity. For example, tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate may exhibit distinct steric hindrance compared to the target compound, influencing its utility in coupling reactions.

Functional Group Variations: Bromomethyl vs. amino: The target’s bromomethyl group is electrophilic, enabling alkylation, while amino-substituted analogs (e.g., ) participate in nucleophilic reactions. Ketone vs. ester: The 7-oxo group in introduces redox activity absent in the target compound.

Ring System Differences: Bicyclo[5.1.0] (e.g., ) contains a strained cyclopropane ring, enhancing reactivity in ring-opening reactions.

Heteroatom Configuration : Swapping oxygen and nitrogen positions (e.g., 6-oxa-2-aza in vs. 2-oxa-6-aza in the target) alters electronic properties and hydrogen-bonding capacity.

Biological Activity

Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a compound belonging to the class of azabicyclic structures, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}BrN\O3_3
  • Molecular Weight : 270.15 g/mol
  • CAS Number : 2102412-20-2

The unique bicyclic framework contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

Pharmacological Profile

  • Monoamine Transporter Inhibition :
    • This compound has been shown to exhibit inhibitory activity on monoamine transporters, which are crucial for neurotransmitter regulation in the CNS. The activity is influenced by the compound's stereochemistry and overall topology .
  • Serotonergic Activity :
    • Compounds within the azabicyclo[3.2.1]octane class have been associated with serotonergic modulation, making them potential candidates for treating mood disorders such as depression and anxiety . The ability to act as partial agonists at serotonin receptors enhances their therapeutic potential.
  • Antidepressant Effects :
    • Research indicates that derivatives of azabicyclo[3.2.1]octanes can enhance serotonergic neurotransmission, which is beneficial for treating psychiatric disorders .

Case Studies

  • In Vivo Studies :
    • A study evaluating the effects of related azabicyclic compounds on behavioral models of depression demonstrated significant antidepressant-like effects when administered to rodent models . This suggests that similar compounds may offer therapeutic benefits.
  • Synthesis and Evaluation :
    • The synthesis of various substituted 1-azabicyclo[3.2.1]octanes has shown that modifications can lead to enhanced biological activity, indicating a structure-activity relationship (SAR) that can be exploited for drug development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Monoamine Transport InhibitionSignificant inhibition observed
Serotonergic ModulationPotential antidepressant effects
Behavioral EffectsAntidepressant-like in rodent models

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